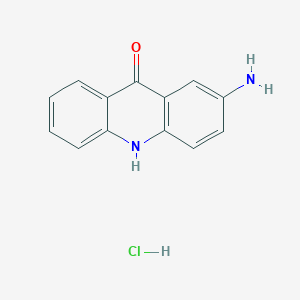

2-Aminoacridin-9(10H)-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Aminoacridin-9(10H)-one hydrochloride and its derivatives involves several innovative approaches. Huang et al. (2013) developed an efficient synthesis for 10-methylacridin-9(10H)-ones from 2-(methylamino)benzophenones through Cu-catalyzed intramolecular oxidative C(sp2)–H amination, using O2 as the sole oxidant (Huang et al., 2013). Similarly, modular synthesis of 9,10-Dihydroacridines, closely related to 2-Aminoacridin-9(10H)-one hydrochloride, was achieved through an ortho-C alkenylation/hydroarylation sequence, highlighting a one-pot synthesis route that is both efficient and scalable (Wang et al., 2021).

Molecular Structure Analysis

The molecular structure of acridine derivatives, including 2-Aminoacridin-9(10H)-one hydrochloride, has been extensively studied using various analytical techniques. Kimura (1987) detailed the molecular structure of acridinyl-substituted uracil, providing insights into the structural aspects of acridine derivatives through X-ray analysis (Kimura, 1987). These structural analyses are crucial for understanding the chemical behavior and reactivity of such compounds.

Chemical Reactions and Properties

Acridine derivatives undergo a range of chemical reactions, which are essential for their functionalization and application in various fields. Acheson and Constable (1980) explored the synthesis of 10-alkyl- and 10,10′-alkyl-linked 9-aminoacridinium salts, illustrating the versatility of acridine compounds in undergoing chemical modifications (Acheson & Constable, 1980). These reactions enable the development of acridine-based compounds with tailored properties for specific applications.

Physical Properties Analysis

The physical properties of 2-Aminoacridin-9(10H)-one hydrochloride, such as solubility, melting point, and crystal structure, are influenced by its molecular structure and intermolecular interactions. He et al. (2013) examined the supramolecular networks of acridine derivatives, revealing how different substituents affect the melting point and crystal structure through intermolecular π-stacking interactions and hydrogen bonding (He et al., 2013).

Chemical Properties Analysis

The chemical properties of 2-Aminoacridin-9(10H)-one hydrochloride, such as reactivity and stability, are central to its applications. Goodell et al. (2006) investigated the hydrolysis rates of 9-substituted aminoacridines, providing valuable information on the stability and reactivity of these compounds under various conditions (Goodell et al., 2006). Understanding these chemical properties is crucial for the development of new acridine-based compounds with enhanced performance and stability.

Wissenschaftliche Forschungsanwendungen

Anti-cancer Properties and DNA Interaction

2-Aminoacridin-9(10H)-one hydrochloride and its derivatives, particularly acridine carboxamide Pt complexes, have shown potential as anti-cancer agents. These complexes exhibit activity against cisplatin-resistant cells by having a different DNA sequence selectivity compared to cisplatin, which allows them to produce a distinct spectrum of Pt-DNA crosslinks. This unique interaction with DNA, especially forming adducts at novel sequences such as 5'-CGA, enables these complexes to escape the DNA repair mechanisms of cancer cells, thereby overcoming cisplatin resistance. The ability to form adducts at these unique sequences is attributed to the acridine portion of the molecule, highlighting the significance of 2-aminoacridin-9(10H)-one hydrochloride in developing novel anticancer therapies (Murray, Chen, & Galea, 2014); (Hardie, Kava, & Murray, 2017).

Antitumor Efficacy and Molecular Targets

FTY720, a compound structurally related to 2-aminoacridin-9(10H)-one hydrochloride, demonstrates antitumor efficacy in several cancer models. Its antitumor action is attributed to mechanisms independent of S1P receptor activation, which are primarily involved in its immunosuppressive effects. This indicates that FTY720 and by extension, related compounds like 2-aminoacridin-9(10H)-one hydrochloride, could act through S1PR-independent pathways in cancer therapy. The ability to target cancer cells through unique mechanisms opens new avenues for research into the use of 2-aminoacridin-9(10H)-one hydrochloride in oncology (Zhang et al., 2013).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-10H-acridin-9-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O.ClH/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12;/h1-7H,14H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARHWXRIFFJKLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735296 |

Source

|

| Record name | 2-Aminoacridin-9(10H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoacridin-9(10H)-one hydrochloride | |

CAS RN |

727388-68-3 |

Source

|

| Record name | 2-Aminoacridin-9(10H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.